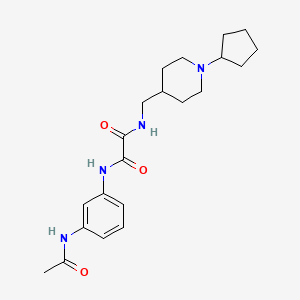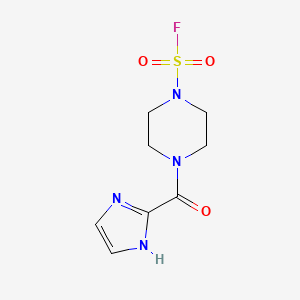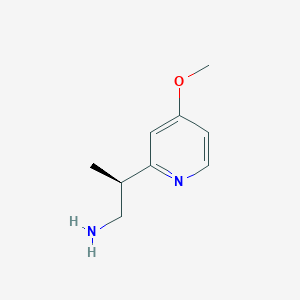
N1-(3-acetamidophenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar oxalamide compounds often involves novel synthetic approaches or the modification of existing methods to achieve high yields and specificity. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences has been developed, showcasing the versatility and efficiency in synthesizing complex oxalamide structures (Mamedov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N1-(3-acetamidophenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves detailed examination through techniques such as X-ray crystallography. These analyses provide insights into the compound's molecular geometry, bond lengths, and angles, crucial for understanding its reactivity and interactions with biological targets. A study on a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, detailed its crystal structure, offering a glimpse into the structural intricacies that could be analogous to those of this compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving oxalamide compounds are diverse and can be tailored to produce a wide range of derivatives, each with unique properties and applications. The reactivity of these compounds often hinges on the presence of functional groups that can undergo various chemical transformations, such as cyclization, acylation, and substitution reactions. Studies on compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate highlight the potential for oxalamide derivatives in oxidative reactions, suggesting a broad chemical reactivity spectrum for this compound as well (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of oxalamide compounds, such as solubility, melting point, and stability, are essential for their practical application in various fields. These properties are determined by the compound's molecular structure, particularly the functional groups and their arrangement. While specific data on this compound may not be readily available, studies on related compounds provide valuable insights into the factors influencing these physical characteristics.
Chemical Properties Analysis
The chemical properties of oxalamide derivatives, including acidity/basicity, nucleophilicity/electrophilicity, and redox potential, play a crucial role in their reactivity and applications. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide demonstrate the importance of understanding these properties for developing new compounds with desired reactivity and functionality (Zhong-cheng & Wan-yin, 2002).
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic approach for the creation of di- and mono-oxalamides, including compounds similar to N1-(3-acetamidophenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, was developed. This methodology utilizes 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new sequence for synthesizing N-(2-carboxyaryl)aryloxalmonoamides, offering a high-yield, operationally simple process for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalysis and Reaction Mechanisms
The efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for Goldberg amidation, especially with less reactive (hetero)aryl chlorides, highlights the role of oxalamide derivatives in facilitating novel coupling reactions. This catalytic system is versatile, accommodating a broad spectrum of functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides, thereby expanding the toolbox for synthesizing complex organic molecules (De et al., 2017).
Anticonvulsant Activities
Research into N1-substituted-N2,N2-diphenyl oxalamides reveals promising anticonvulsant properties. This line of study indicates that certain derivatives exhibit significant protective effects against seizures, suggesting potential therapeutic applications for neurological disorders. These findings underscore the importance of oxalamide derivatives in the development of new anticonvulsant medications (Nikalje et al., 2012).
Molecular Docking and Computational Studies
The unexpected synthesis of novel 2-pyrone derivatives involving oxalamide intermediates emphasizes the role of computational and structural analysis in drug development. Through X-ray diffraction, Hirshfeld surface analysis, and molecular dynamics simulations, the structural and interactive properties of these compounds have been elucidated, contributing to the understanding of their potential biological activities (Sebhaoui et al., 2020).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-15(26)23-17-5-4-6-18(13-17)24-21(28)20(27)22-14-16-9-11-25(12-10-16)19-7-2-3-8-19/h4-6,13,16,19H,2-3,7-12,14H2,1H3,(H,22,27)(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMTVDIQOHSSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

